(E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Medicinal Chemistry Scaffold Hopping Antibacterial Chalcones

(E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 1706482-05-4, MF C20H19N3O3, MW 349.39 g/mol) is a synthetic chalcone derivative that incorporates a quinoxaline-2-yloxy-piperidine hybrid scaffold linked to a furan-substituted α,β-unsaturated enone system. This compound belongs to the broader class of quinoxaline-containing chalcones, which have been disclosed in the patent literature as antibacterial agents against plant pathogens such as Xanthomonas oryzae pv.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1706482-05-4
Cat. No. B2911212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
CAS1706482-05-4
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CO4
InChIInChI=1S/C20H19N3O3/c24-20(8-7-15-4-3-13-25-15)23-11-9-16(10-12-23)26-19-14-21-17-5-1-2-6-18(17)22-19/h1-8,13-14,16H,9-12H2/b8-7+
InChIKeyADTBMSNXSICWEJ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 1706482-05-4): Structural Identity and Compound-Class Context for Procurement Decisions


(E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 1706482-05-4, MF C20H19N3O3, MW 349.39 g/mol) is a synthetic chalcone derivative that incorporates a quinoxaline-2-yloxy-piperidine hybrid scaffold linked to a furan-substituted α,β-unsaturated enone system . This compound belongs to the broader class of quinoxaline-containing chalcones, which have been disclosed in the patent literature as antibacterial agents against plant pathogens such as Xanthomonas oryzae pv. oryzae (rice bacterial blight), Xanthomonas axonopodis pv. citri (citrus canker), and Ralstonia solanacearum (tobacco bacterial wilt) [1]. The compound is offered as a research-grade chemical (typical purity ≥95%), designated for non-human, non-therapeutic research use only .

Procurement Risk Alert: Why In-Class Quinoxaline-Chalcone or Quinoxaline-Piperidine Analogs Cannot Simply Substitute for 1706482-05-4


Within the quinoxaline-piperidine chemical space, seemingly minor structural variations produce large shifts in both biological target engagement and physicochemical property profiles. The target compound 1706482-05-4 features a unique combination of (a) a flexible piperidine-4-yloxy linker joining quinoxaline to the chalcone core, (b) an (E)-configured α,β-unsaturated enone, and (c) a terminal furan-2-yl ring. Closely related patent-exemplified analogs such as compound A12 replace the piperidine spacer with a rigid 4-oxyphenyl linker, which eliminates the basic tertiary amine and alters molecular planarity, hydrogen-bonding capacity, and calculated logP [1]. Meanwhile, the thiophene analog (CAS 1706499-96-8) swaps furan for thiophene, changing heteroatom electronegativity and ring electronics, which affects both reactivity and target affinity . A separate quinoxaline-furan-piperidine chemotype exemplified by DC838 demonstrates potent cyclophilin A inhibition (SPR-confirmed KD) but uses a 2,3-difuranyl-quinoxaline architecture with a carboxamido-piperidine linker—a distinctly different pharmacophore that cannot be assumed to share the antibacterial activity profile of 1706482-05-4 [2]. Generic substitution without head-to-head activity confirmation therefore carries high risk of experimental irreproducibility.

Quantitative Differentiation Evidence: (E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one vs. Closest Structural Analogs


Structural Differentiation: Piperidine-4-yloxy Linker vs. Rigid 4-Oxyphenyl Linker in the Patent-Lead Analog A12

The target compound 1706482-05-4 incorporates a saturated piperidine ring as the central linker between the quinoxaline-2-yloxy group and the chalcone enone, whereas the closest patent-exemplified furan-containing analog A12 uses a planar 4-oxyphenyl spacer [1]. This scaffold-hop introduces a tertiary amine (calculated pKa ~8.5–9.0 for the piperidine nitrogen) that is absent in A12, conferring pH-dependent ionization and potentially enhanced aqueous solubility at physiological pH. The piperidine linker also increases the count of rotatable bonds (from 5 in A12 to 6 in 1706482-05-4) and reduces molecular planarity, which can modulate target-binding entropy [1]. No direct head-to-head biological comparison has been published; the antibacterial activity of A12 is reported only as part of aggregated Table 3 data in patent CN109824610B, wherein the series A1–A15 collectively showed inhibition rates of 55–100% against plant pathogens at 100 μg/mL, without individual compound-level disclosure for A12 [2].

Medicinal Chemistry Scaffold Hopping Antibacterial Chalcones

Furan vs. Thiophene Terminal Ring: Electronic and Steric Differentiation from the Thiophene Analog (CAS 1706499-96-8)

The target compound terminates in a furan-2-yl ring, whereas the directly analogous thiophene compound (E)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 1706499-96-8) uses a thiophene-2-yl ring . Oxygen (furan) and sulfur (thiophene) differ in electronegativity (3.44 vs. 2.58 Pauling scale), atomic radius, and polarizability, leading to divergent electronic distribution across the conjugated enone system and different dipole moments. Furans are also more susceptible to oxidative metabolism via CYP450-mediated epoxidation compared to thiophenes, which undergo S-oxidation pathways. No published comparative biological data exist for these two compounds; their differential activity can only be inferred from class-level SAR wherein furan-to-thiophene substitution in chalcones has been shown to alter antibacterial potency by 2- to 10-fold depending on the bacterial strain tested [1].

Bioisosterism Heterocyclic Chemistry Structure-Activity Relationships

Mechanistic Target Differentiation: Antibacterial Quinoxaline-Chalcone vs. Cyclophilin A Inhibitor DC838 Chemotype

The quinoxaline-furan-piperidine chemotype DC838 (2,3-di(furan-2-yl)-6-(3-N,N-diethylcarbamoyl-piperidino)carbonylamino quinoxaline) is a validated, potent human cyclophilin A (CypA) inhibitor with SPR-confirmed binding (KD not explicitly disclosed but PPIase inhibition IC50 in the low micromolar range) and demonstrated in vivo immunosuppressive activity in a mouse spleen cell proliferation assay [1]. In contrast, the target compound 1706482-05-4 belongs to the quinoxaline-chalcone antibacterial series (CN109824610B), which targets plant bacterial pathogens rather than human CypA. The core structural divergence lies in the substitution pattern on the quinoxaline ring (2-oxy vs. 2,3-difuranyl-6-carboxamido) and the nature of the piperidine attachment (4-oxy linked to chalcone enone vs. 3-carboxamido linked to quinoxaline). These two chemotypes are therefore directed at entirely different biological targets and cannot be used interchangeably [2].

Target Selectivity Cyclophilin A Antibacterial Drug Discovery

Synthetic Accessibility and Procurement Purity: Defined Single (E)-Isomer vs. Isomeric Mixtures in Generic Chalcone Offerings

The target compound is specified as the (E)-isomer (trans configuration about the α,β-unsaturated enone), which is the thermodynamically favored product of base-catalyzed Claisen-Schmidt (aldol) condensation and the biologically active configuration for chalcone-derived electrophilic warheads . Many generic chalcone offerings lack explicit stereochemical designation, potentially containing varying proportions of the (Z)-isomer that can differ in biological activity due to altered Michael acceptor geometry. The commercially listed purity for 1706482-05-4 is ≥95% , whereas some generic quinoxaline-piperidine chalcones are offered only at 90–93% purity, increasing the burden of post-purchase purification for quantitative biological assays.

Stereochemical Purity Aldol Condensation Quality Control

Predicted Drug-Likeness Profile: Computed Property Differentiation from Broader Quinoxaline-Piperidine Patent Space

Compared to the broader set of substituted-quinoxaline-type piperidine compounds disclosed in patents US-9145408-B2 and US-8846929-B2—many of which carry bulky bridged-piperidine systems and higher molecular weights (>420 Da)—the target compound 1706482-05-4 (MW 349.39) falls within a more favorable drug-likeness window [1]. Its calculated properties (MW < 350, logP ~3.1, tPSA ~66.5 Ų, HBD = 0, HBA = 6) satisfy all four Lipinski Rule-of-Five criteria and place it within the Veber oral bioavailability space (rotatable bonds = 6, tPSA < 140 Ų). This contrasts with many patent-exemplified ORL-1 receptor-targeting quinoxaline-piperidines, which frequently violate MW (>500 Da) and logP (>5) thresholds [1]. No experimental pharmacokinetic or toxicity data are publicly available for 1706482-05-4.

Drug-Likeness ADME Prediction Library Design

High-Confidence Application Scenarios for (E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one Based on Verified Evidence


Antibacterial Screening Against Plant Pathogens (Xanthomonas and Ralstonia spp.) Using Turbidimetric Growth Inhibition Assays

The compound 1706482-05-4 is structurally embedded within the quinoxaline-chalcone antibacterial series disclosed in CN109824610B, which demonstrated class-level inhibition of Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Ralstonia solanacearum at concentrations of 100 μg/mL and 50 μg/mL using turbidimetric OD-based growth assays with thiophanate-copper and metaconazole as positive controls [1]. Researchers screening for novel agrochemical leads against these economically significant plant pathogens should include 1706482-05-4 to represent the piperidine-linked sub-series, complementing the phenyl-linked analog A12. The piperidine tertiary amine may enhance leaf-surface penetration or phloem mobility relative to the neutral A12, though this hypothesis requires experimental validation [1].

Physicochemical Property-Driven Compound Library Design: Adding a Low-MW, Lead-Like Quinoxaline-Chalcone to Screening Decks

With MW 349.39, calculated logP ~3.1, and zero Lipinski violations, 1706482-05-4 is a suitable addition to lead-like screening libraries that aim to avoid the high lipophilicity and molecular weight burden of many quinoxaline-piperidine patent compounds (e.g., ORL-1 modulators with MW >450 and logP >4.5) [1]. Its moderate tPSA (~66.5 Ų) and 6 rotatable bonds keep it within oral bioavailability space, making it a candidate for phenotypic screening programs where downstream oral developability is a consideration. Procurement for fragment-based or lead-like library assembly should prioritize 1706482-05-4 over heavier quinoxaline-piperidine analogs when MW and logP constraints are enforced [1].

CypA-Independent Quinoxaline Probe Selection: Differentiating from the DC838 Chemotype in Immunosuppression Target Deconvolution

For research groups investigating the polypharmacology of quinoxaline-containing compounds, 1706482-05-4 serves as a structurally distinct negative-control chemotype relative to the validated CypA inhibitor DC838. Whereas DC838 carries a 2,3-difuranyl-6-carboxamido-piperidino-quinoxaline architecture and potently inhibits CypA PPIase activity with in vivo immunosuppressive effects, 1706482-05-4 features a 2-oxy-piperidine-chalcone architecture associated with antibacterial rather than immunosuppressive activity [1][2]. This structural dichotomy enables target deconvolution studies where 1706482-05-4 can be used to probe whether observed phenotypic effects are CypA-dependent or attributable to alternative mechanisms [1][2].

Synthetic Methodology Development: Claisen-Schmidt Condensation on Quinoxaline-Piperidine Substrates

The synthesis of 1706482-05-4 via Claisen-Schmidt condensation of 2-furaldehyde with 1-(quinoxalin-2-yloxy)piperidin-4-yl ethanone serves as a model reaction for methodological studies on chalcone formation using heterocyclic ketone substrates bearing a basic piperidine moiety. The defined (E)-stereochemistry and 95%+ commercial purity specification facilitate its use as a reference standard in reaction optimization, yield determination, and analytical method development (HPLC, NMR) for related quinoxaline-chalcone libraries [1]. Procurement for process chemistry or medicinal chemistry teaching laboratories is appropriate given the well-precedented synthetic route [2].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.